molecular formula C24H28F2N4O3 B2811942 N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-37-4

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2811942
CAS No.: 922120-37-4
M. Wt: 458.51
InChI Key: IAZKBGGQNPTRRI-UHFFFAOYSA-N
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Description

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a structurally complex compound featuring a difluorophenyl group, a tetrahydroquinoline scaffold, a morpholine moiety, and an ethanediamide linker. The morpholine and tetrahydroquinoline moieties are common in kinase inhibitors and central nervous system (CNS)-targeting drugs, while the difluorophenyl group may enhance metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-18-5-6-19(25)20(26)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKBGGQNPTRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the difluorophenyl derivative and the tetrahydroquinoline derivative. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be inferred from synthesis pathways and related patents. Key comparisons include:

Structural Analogues

Compound Name / ID Key Structural Differences Potential Functional Impact Source
6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Bromoethoxy vs. morpholinylethyl substituent; pyrimidine vs. tetrahydroquinoline core Altered target selectivity (e.g., kinase vs. protease inhibition) EP 4 374 877 A2
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid Cyclopentane-carboxylic acid vs. ethanediamide linker Modified solubility and bioavailability EP 4 374 877 A2
Kapanda et al. (2009) compound (2-chloro-1-morpholin-4-yl-ethanone derivative) Chloro vs. difluorophenyl substituent; simplified scaffold Reduced steric hindrance or altered metabolic stability Kapanda et al., 2009

Functional Comparisons

Synthetic Complexity: The target compound’s synthesis involves multi-step reactions with morpholine and tetrahydroquinoline intermediates, similar to EP 4 374 877 A2 derivatives but with a distinct ethanediamide linker . This may increase manufacturing costs compared to simpler analogs.

The difluorophenyl group could enhance target binding compared to non-fluorinated analogs .

Solubility and Stability : The ethanediamide linker may improve aqueous solubility relative to cyclopentane-carboxylic acid derivatives, though this requires experimental validation .

Key Research Findings

  • The compound’s structural complexity aligns with patented kinase inhibitors (e.g., EP 4 374 877 A2), but its difluorophenyl group distinguishes it from trifluoromethyl-pyrimidine analogs in target specificity .
  • Synthesis methods from Kapanda et al. (2009) highlight the importance of morpholine derivatives in optimizing pharmacokinetic profiles, though substitution patterns (e.g., chloro vs. difluoro) critically influence efficacy .

Biological Activity

The compound N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula. The presence of a difluorophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Molecular Formula

  • C : 20
  • H : 24
  • F : 2
  • N : 3
  • O : 1

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Notably, it may act as an inhibitor of certain signaling pathways involved in cell proliferation and survival. The following mechanisms have been observed:

  • Inhibition of the PI3K/Akt Pathway : Similar compounds have shown efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth .
  • Reuptake Inhibition : Analogous structures have demonstrated dual reuptake inhibition of serotonin and dopamine, which may contribute to neuropharmacological effects .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Antitumor Activity : Studies have indicated that related compounds exhibit significant antitumor activity in various xenograft models .
  • Neuropharmacological Effects : The dual reuptake inhibition mechanism suggests potential use in treating mood disorders and other neuropsychiatric conditions .

In Vitro Studies

Recent research has highlighted the compound's efficacy in vitro:

  • A study demonstrated that derivatives with similar structures showed potent inhibition of cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

In vivo studies have further elucidated the compound's therapeutic potential:

  • Xenograft Models : Compounds structurally related to this compound exhibited significant tumor reduction in animal models when administered systemically .

Comparative Data Table

Study TypeCompound TestedActivity ObservedReference
In VitroSimilar Morpholino DerivativesAntitumor efficacy
In VivoTetrahydroquinoline AnaloguesTumor growth inhibition
NeuropharmacologyDual Reuptake InhibitorsImproved serotonin/dopamine levels

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